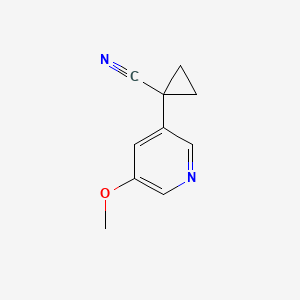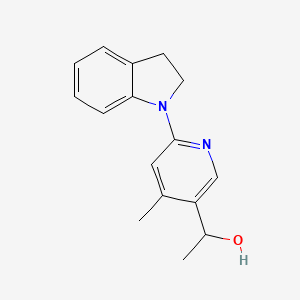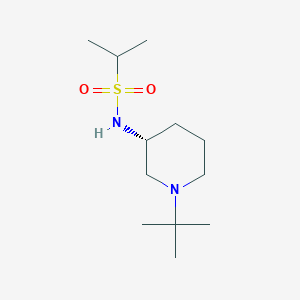![molecular formula C12H9FN4S B11800949 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)
1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrazolo[3,4-d]pyrimidine core with a 4-fluoro-2-methylphenyl group and a thiol functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate can then undergo cyclization with a suitable pyrimidine derivative in the presence of a base to yield the desired pyrazolo[3,4-d]pyrimidine core.
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .
Análisis De Reacciones Químicas
1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, to yield reduced derivatives.
Substitution: The aromatic ring and the thiol group can participate in nucleophilic and electrophilic substitution reactions. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding.
Medicine: The compound has shown potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies for cancer and other diseases
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also share the pyrazolo[3,4-d]pyrimidine core but differ in the nature and position of substituents on the aromatic ring.
Propiedades
Fórmula molecular |
C12H9FN4S |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1-(4-fluoro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H9FN4S/c1-7-4-8(13)2-3-10(7)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
Clave InChI |
JWZSLRPPIAZPOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)N2C3=C(C=N2)C(=S)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)

![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)







